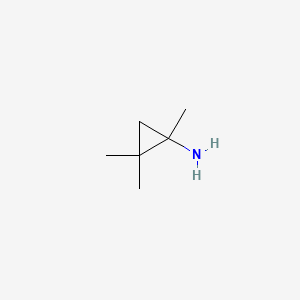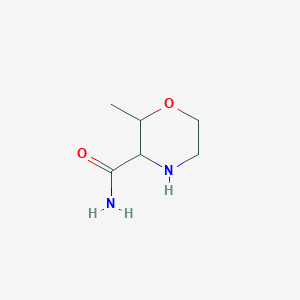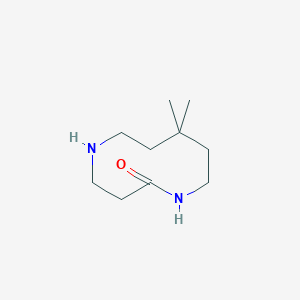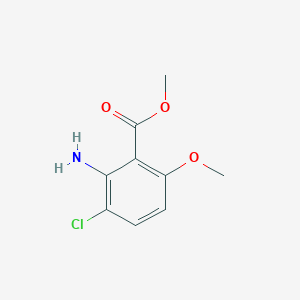
4-(2-Bromoethenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethenyl)pyridine is an organic compound with the molecular formula C7H6BrN It is a derivative of pyridine, where a bromoethenyl group is attached to the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethenyl)pyridine can be achieved through several methods. One common approach involves the hydrohalogenation of ethynylpyridines. In this method, the ethynyl group undergoes nucleophilic addition of a halide anion, producing this compound in high yields .
Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromoethenyl group can yield ethylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Ethylpyridine derivatives.
Applications De Recherche Scientifique
4-(2-Bromoethenyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethenyl)pyridine involves its interaction with various molecular targets. The bromoethenyl group can undergo nucleophilic attack, leading to the formation of new bonds and subsequent biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Bromoethyl)pyridine
- 4-(Bromomethyl)pyridine
- 2-(Bromomethyl)pyridine
Comparison
4-(2-Bromoethenyl)pyridine is unique due to the presence of the bromoethenyl group, which imparts distinct reactivity compared to its analogs. For instance, 4-(2-Bromoethyl)pyridine and 4-(Bromomethyl)pyridine have different substitution patterns, leading to variations in their chemical behavior and applications .
Propriétés
Formule moléculaire |
C7H6BrN |
|---|---|
Poids moléculaire |
184.03 g/mol |
Nom IUPAC |
4-[(E)-2-bromoethenyl]pyridine |
InChI |
InChI=1S/C7H6BrN/c8-4-1-7-2-5-9-6-3-7/h1-6H/b4-1+ |
Clé InChI |
QXGOMGWBBPJBKO-DAFODLJHSA-N |
SMILES isomérique |
C1=CN=CC=C1/C=C/Br |
SMILES canonique |
C1=CN=CC=C1C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241282.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13241283.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)



![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B13241305.png)


![N-[3-(1-chloroethyl)phenyl]benzamide](/img/structure/B13241331.png)



![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13241354.png)
